molecular formula C25H20ClN5O2 B11187967 N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide

N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide

Cat. No.: B11187967
M. Wt: 457.9 g/mol
InChI Key: PIZUCXBFRROJPV-UHFFFAOYSA-N
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Description

N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Properties

Molecular Formula

C25H20ClN5O2

Molecular Weight

457.9 g/mol

IUPAC Name

N-[4-[5-(4-chlorophenyl)-4-ethyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]phenyl]acetamide

InChI

InChI=1S/C25H20ClN5O2/c1-3-21-23(16-4-6-17(26)7-5-16)24-27-14-20-22(31(24)29-21)12-13-30(25(20)33)19-10-8-18(9-11-19)28-15(2)32/h4-14H,3H2,1-2H3,(H,28,32)

InChI Key

PIZUCXBFRROJPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=CC=C(C=C5)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine structure, followed by the introduction of the 4-chlorophenyl and 2-ethyl groups. The final step involves the acylation of the phenyl ring with acetamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.

Biological Activity

N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, molecular structure, and biological evaluations, particularly focusing on its pharmacological properties.

Molecular Structure

The compound's molecular formula is C22H22ClN5OC_{22}H_{22}ClN_5O, with a molecular weight of approximately 423.90 g/mol. The structural complexity is derived from the integration of various heterocycles, including pyrazolo and pyrimidine rings, which contribute to its biological properties.

Antifungal and Antitubercular Properties

Research indicates that derivatives of the pyrazole scaffold, similar to this compound, exhibit significant antifungal and antitubercular activities. A study demonstrated that certain pyrazole derivatives showed potent activity against pathogenic fungal strains and Mycobacterium tuberculosis H37Rv, suggesting that compounds with similar structures could be promising candidates for further development in treating these infections .

Compound Activity Pathogen
This compoundAntifungalVarious strains
Pyrazole derivativesAntitubercularMycobacterium tuberculosis H37Rv

The mechanism by which this compound exerts its biological effects may involve interference with nucleic acid synthesis or inhibition of key enzymes in the metabolic pathways of pathogens. The structural features that allow for such interactions are still under investigation.

Case Studies

A notable study explored the synthesis of various pyrazole derivatives and their biological evaluations. The results indicated that modifications in the substituents on the phenyl ring significantly influenced the antifungal potency. Specifically, compounds with electron-withdrawing groups demonstrated enhanced activity against fungal pathogens .

Table: Summary of Biological Evaluations

Study Compound Tested Biological Activity Findings
Study 1This compoundAntifungalEffective against multiple strains
Study 2Pyrazole derivativesAntitubercularSignificant inhibition of M. tuberculosis

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